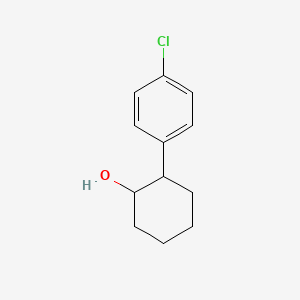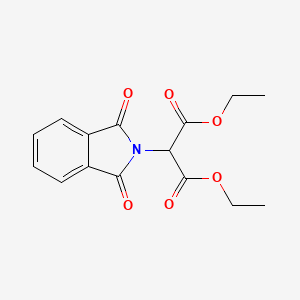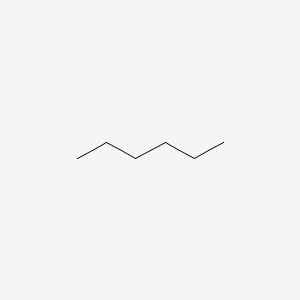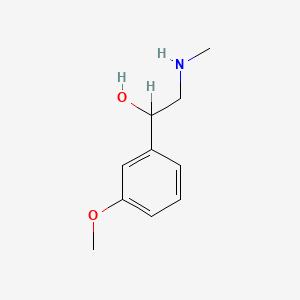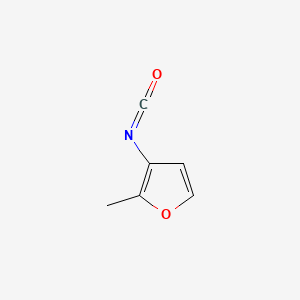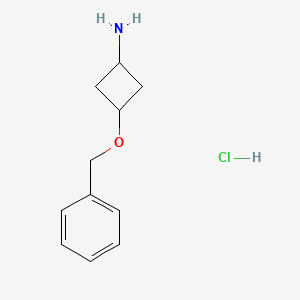
trans-3-(Benzyloxy)cyclobutanamine hydrochloride
Vue d'ensemble
Description
Trans-3-(Benzyloxy)cyclobutanamine hydrochloride is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of drug discovery. This compound is a derivative of cyclobutanamine and has been found to exhibit promising biological activity, making it a potential candidate for the development of new drugs. In
Mécanisme D'action
The mechanism of action of trans-3-(Benzyloxy)cyclobutanamine hydrochloride is not fully understood. However, it has been proposed that this compound may act by inhibiting certain enzymes, which are involved in the regulation of cellular processes. Additionally, trans-3-(Benzyloxy)cyclobutanamine hydrochloride has been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
Trans-3-(Benzyloxy)cyclobutanamine hydrochloride has been found to exhibit a range of biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes, such as carbonic anhydrase, which are involved in the regulation of cellular processes. Additionally, trans-3-(Benzyloxy)cyclobutanamine hydrochloride has been found to induce apoptosis in cancer cells, which may contribute to its antitumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using trans-3-(Benzyloxy)cyclobutanamine hydrochloride in lab experiments include its potential applications in the development of enzyme inhibitors and anticancer drugs. Additionally, this compound has been found to exhibit high purity, making it a reliable and consistent reagent for use in lab experiments. However, the limitations of using trans-3-(Benzyloxy)cyclobutanamine hydrochloride in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for the research of trans-3-(Benzyloxy)cyclobutanamine hydrochloride. One potential direction is the development of new enzyme inhibitors and anticancer drugs based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of trans-3-(Benzyloxy)cyclobutanamine hydrochloride and its potential applications in the treatment of other diseases. Finally, the synthesis method for this compound could be optimized to improve yield and reduce the use of toxic reagents.
Applications De Recherche Scientifique
Trans-3-(Benzyloxy)cyclobutanamine hydrochloride has been extensively studied for its potential applications in drug discovery. This compound has been found to exhibit inhibitory activity against certain enzymes, making it a potential candidate for the development of enzyme inhibitors. Additionally, trans-3-(Benzyloxy)cyclobutanamine hydrochloride has been found to exhibit antitumor activity, making it a potential candidate for the development of anticancer drugs.
Propriétés
IUPAC Name |
3-phenylmethoxycyclobutan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO.ClH/c12-10-6-11(7-10)13-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJMLIIBGYIRLDD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90693400 | |
| Record name | 3-(Benzyloxy)cyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
trans-3-(Benzyloxy)cyclobutanamine hydrochloride | |
CAS RN |
905823-30-5 | |
| Record name | 3-(Benzyloxy)cyclobutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90693400 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![6,7,8,9-Tetrahydro-5H-imidazo[1,2-a]azepine-3-carbonyl chloride](/img/structure/B3431597.png)
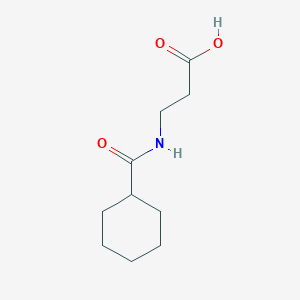


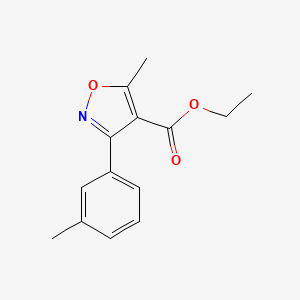
![2(1H)-Quinolinone, 6-methoxy-3-[[[2-(2-methylphenyl)ethyl]amino]methyl]-](/img/structure/B3431630.png)
